7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione
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Overview
Description
7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione is a complex organic compound characterized by the presence of fluorine, trifluoromethoxy, and thiazepane groups
Mechanism of Action
Target of Action
The compound could potentially interact with various biological targets due to the presence of the fluorophenyl and trifluoromethoxyphenyl groups. These groups are often found in biologically active compounds .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the thiazepane ring: This can be achieved through a cyclization reaction involving a suitable amine and a thiol.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the trifluoromethoxybenzoyl group: This can be done using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-3-(trifluoromethoxy)benzoyl chloride
- Phenylboronic pinacol esters
Comparison
Compared to similar compounds, 7-(2-fluorophenyl)-4-[3-(trifluoromethoxy)benzoyl]-1lambda6,4-thiazepane-1,1-dione is unique due to its thiazepane ring structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for applications requiring high stability and specific reactivity profiles.
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO4S/c20-16-7-2-1-6-15(16)17-8-9-24(10-11-29(17,26)27)18(25)13-4-3-5-14(12-13)28-19(21,22)23/h1-7,12,17H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLYJZYXTJPDQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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